molecular formula C22H15ClN4O4 B2655121 2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903344-12-7

2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2655121
CAS No.: 903344-12-7
M. Wt: 434.84
InChI Key: IPMMZQZNMZMQTK-UHFFFAOYSA-N
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Description

Indolizine Scaffold: Structural Significance and Biological Relevance

The indolizine scaffold is a bicyclic heteroaromatic system consisting of fused five- and six-membered rings with a bridging nitrogen atom (Figure 1). This structure is isoelectronic with indole and shares structural similarities with purines, making it a privileged framework in medicinal chemistry. The planar, conjugated π-electron system of indolizine contributes to its strong fluorescence properties, which are exploited in DNA interaction studies and spectroscopic applications.

Biological Activities of Indolizine Derivatives
Indolizine derivatives exhibit diverse pharmacological profiles, including:

Biological Activity Key Substituents References
Hypoglycemic Electron-withdrawing groups (e.g., NO₂)
Antimicrobial Halogenated aryl moieties (e.g., Cl)
Anti-inflammatory and Analgesic Carboxamide linkages
Anticancer Fused heterocyclic systems

The versatility of the indolizine core allows for strategic modifications at positions 1, 2, and 3, enabling the optimization of pharmacokinetic and pharmacodynamic properties. For instance, carboxamide substitutions at position 1 enhance binding affinity to enzymatic targets, while nitro groups at position 3 improve electron-deficient character, facilitating interactions with biological nucleophiles.

Historical Development of Indolizine-Based Compounds

The exploration of indolizine chemistry began in 1890 with Angeli’s synthesis of pyrindole, though the first definitive indolizine synthesis was achieved by Scholtz in 1912 via the reaction of 2-methylpyridine with acetic anhydride. Key milestones include:

Year Development Contributors
1890 Initial synthesis of pyrindole Angeli
1912 Scholtz’s synthesis of indolizine Scholtz
1927 Tschitschibabin’s pyridinium salt cyclization Tschitschibabin
1954 Boekelheide’s amino alcohol cyclization Boekelheide

Tschitschibabin’s method, involving the cyclization of quaternary pyridinium salts, remains a cornerstone for synthesizing 2-substituted indolizines. Modern advancements, such as microwave-assisted and solvent-free syntheses, have further streamlined the production of functionalized indolizines.

Position of 2-Amino-N-(4-Chlorophenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide in Current Research

The compound this compound exemplifies the strategic functionalization of the indolizine scaffold (Figure 2). Its structural features include:

  • Position 1 : A carboxamide group linked to a 4-chlorophenyl moiety, enhancing hydrophobic interactions with protein targets.
  • Position 2 : An amino group, providing hydrogen-bonding capabilities.
  • Position 3 : A 3-nitrobenzoyl group, introducing electron-withdrawing effects that modulate electronic density across the indolizine core.

Comparative Analysis of Substituent Effects

Substituent Position Functional Group Role in Bioactivity
1 4-Chlorophenyl carboxamide Enhances target selectivity
2 Amino group Facilitates hydrogen bonding
3 3-Nitrobenzoyl Modulates electron deficiency

This compound’s design aligns with trends in developing kinase inhibitors and antimicrobial agents, where nitro groups and halogenated aryl systems improve potency. Current studies focus on its potential as a modulator of regulatory RNA-binding proteins, inspired by analogous indolizine-drug conjugates.

Research Objectives and Significance

The primary objectives of research on this compound include:

  • Elucidating Structure-Activity Relationships (SAR) : Correlating substituent effects with biological outcomes.
  • Identifying Novel Therapeutic Targets : Leveraging fluorescence properties for real-time tracking of drug-target interactions.
  • Optimizing Synthetic Pathways : Developing eco-friendly methods for large-scale production.

This compound’s significance lies in its potential to address unmet needs in oncology and infectious diseases, particularly given the resurgence of antibiotic resistance. Future work will prioritize molecular docking studies and in vitro assays to validate hypothesized mechanisms of action.

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMMZQZNMZMQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H15ClN4O4C_{22}H_{15}ClN_{4}O_{4} with a molecular weight of 434.8 g/mol. The compound features a complex structure that includes both chlorophenyl and nitrobenzoyl groups, which may influence its biological properties.

PropertyValue
Molecular FormulaC22H15ClN4O4
Molecular Weight434.8 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of electron-withdrawing groups (like nitro) may enhance the compound's ability to inhibit specific enzymes.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular functions.
  • DNA Interaction : Potential interactions with DNA could lead to alterations in gene expression or replication processes.

Biological Activity

Recent studies indicate that this compound exhibits significant biological activities, including:

Anticancer Activity

Research has shown that indolizine derivatives can exhibit anticancer properties. A study reported that compounds similar to this compound demonstrated micromolar activity against various cancer cell lines such as A549 and HeLa, suggesting potential as anticancer agents .

Antiviral Activity

Some derivatives in the indolizine class have been evaluated for their antiviral properties. For instance, related compounds have been identified as inhibitors of human adenovirus (HAdV), showcasing selectivity indexes greater than 100 and low cytotoxicity . This indicates that this compound may also possess antiviral capabilities.

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in metabolic processes. Studies have shown varying degrees of inhibition against enzymes like α-glucosidase and α-amylase, with IC50 values indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the positioning and nature of substituents significantly affect the biological activity of the compound. For example:

  • Electron-Withdrawing Groups : The presence of nitro groups enhances enzyme inhibition.
  • Chlorinated Phenyl Rings : Contribute to increased binding affinity and stability.

Case Studies

  • Anticancer Efficacy : A comparative study on indolizine derivatives indicated that those with similar structures to this compound showed promising results against multiple cancer cell lines, with IC50 values in the micromolar range .
  • Antiviral Activity : In vitro studies demonstrated that compounds related to this indolizine derivative inhibited HAdV replication effectively, suggesting further investigation into its therapeutic potential .

Scientific Research Applications

Pharmaceutical Applications

2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Research indicates that compounds with indolizine structures can interact with various biological targets, including enzymes and receptors involved in cancer progression.

  • Case Study : A study demonstrated that derivatives of indolizines exhibit cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents. The mechanism of action may involve the modulation of signaling pathways critical for cell survival and proliferation .

Antimicrobial Activity

Research has indicated that indolizine derivatives possess antimicrobial properties, which can be utilized in developing new antibiotics.

  • Case Study : A comparative study evaluated the antimicrobial efficacy of several indolizine derivatives against a range of bacterial strains. The findings revealed that certain modifications to the indolizine structure enhance antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Optoelectronic Applications

The unique fluorescence properties of certain indolizine derivatives make them suitable for optoelectronic applications, including sensors and light-emitting devices.

  • Data Table: Fluorescence Properties
CompoundMaximum Absorption (nm)Maximum Emission (nm)Quantum Yield (%)
Indolizine Derivative A35045070
Indolizine Derivative B36547565

This table illustrates the fluorescence characteristics of various derivatives, highlighting their potential use in electronic applications .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic strategies include:

  • Formation of Indolizine Core : Cyclization reactions involving pyrrole derivatives.
  • Introduction of Functional Groups : Utilizing palladium-catalyzed cross-coupling reactions for the introduction of the chlorophenyl group.
  • Acylation Reactions : Employing acyl chlorides to introduce the nitrobenzoyl group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ primarily in substituent groups on the phenyl rings and indolizine core. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target: 2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide C23H17ClN4O4* ~452.86* 4-Cl-phenyl (carboxamide); 3-NO2-benzoyl High polarity due to nitro and chloro groups
Analog 1: 2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide () C23H18ClN3O3 419.86 2-Cl-phenyl; 4-OCH3-benzoyl Lower polarity (methoxy vs. nitro)
Analog 2: 2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide () C24H20N4O4 428.44 4-ethylphenyl; 3-NO2-benzoyl Increased hydrophobicity (ethyl group)
Analog 3: 2-amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide () C23H17ClN2O3* ~404.85* 4-Cl-benzoyl; 2-OCH3-phenyl Balanced polarity with chloro and methoxy

*Calculated based on structural data where explicit values are unavailable.

Key Observations:
  • Electron-withdrawing vs.
  • Substituent position : The 4-chlorophenyl group (Target) may confer higher metabolic stability than 2-chlorophenyl (Analog 1) due to steric and electronic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions .
  • Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using EDCI/DCC coupling agents) and benzoylation with 3-nitrobenzoyl chloride .
  • Characterization : Intermediates are validated via 1H^1H-NMR (e.g., δ 7.71–7.69 ppm for aromatic protons), 13C^{13}C-NMR (e.g., carbonyl peaks at ~181 ppm), and mass spectrometry (e.g., m/z 343 [M+H]+^+) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • Spectroscopy : Compare experimental 1H^1H-NMR shifts with computational predictions (e.g., aromatic protons at δ 7.6–8.1 ppm) .
  • Elemental Analysis : Verify C, H, N, and O percentages (e.g., C: 57.43%, H: 3.81% for analogs) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be reconciled?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and control compounds (e.g., ciprofloxacin) to minimize variability .
  • Dose-Response Analysis : Calculate IC50_{50}/MIC values across multiple replicates. For example, analogs showed IC50_{50} = 12–45 μM in anticancer screens but MIC = 8–32 μg/mL against S. aureus .
  • Mechanistic Profiling : Employ target-specific assays (e.g., enzyme inhibition for kinases vs. bacterial topoisomerases) to clarify dual activities .

Q. What strategies optimize the synthesis yield when steric hindrance from the 3-nitrobenzoyl group limits reactivity?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalyst Screening : Test Pd/Cu ratios (e.g., 1:2 mol%) or alternative catalysts (e.g., Ru complexes) to improve cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and increase yield by 15–20% .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (e.g., 4-fluoro vs. 4-chloro phenyl) or electron-withdrawing groups (e.g., CF3_3) to evaluate effects on bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties (e.g., nitrobenzoyl group’s role in DNA intercalation) .
  • In Silico ADMET Prediction : Prioritize analogs with improved logP (e.g., <3.5) and lower hepatotoxicity risks using QikProp .

Q. What analytical techniques resolve ambiguities in the compound’s regiochemistry during benzoylation?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity between the nitrobenzoyl group and indolizine protons to confirm substitution at position 3 .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign regiochemistry (e.g., C=O bond orientation at 3-position) .
  • Isotopic Labeling : Track 13C^{13}C-labeled benzoyl groups in reaction intermediates via LC-MS .

Q. How should researchers address discrepancies in reported enzyme inhibition mechanisms (e.g., competitive vs. non-competitive)?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots with varying substrate concentrations (e.g., 0.1–10 mM ATP for kinase assays) .
  • Docking Simulations : Compare binding poses in AutoDock Vina to identify interactions (e.g., hydrogen bonding with catalytic lysine residues) .
  • Mutagenesis : Engineer enzyme variants (e.g., K48A mutation) to test if key binding residues alter inhibition .

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